molecular formula C25H27N3O3 B1193721 VBIT-12

VBIT-12

Cat. No.: B1193721
M. Wt: 417.5 g/mol
InChI Key: JZDHWOWCHGYSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VBIT-12 is a potent small-molecule inhibitor targeting voltage-dependent anion channel 1 (VDAC1), a mitochondrial outer membrane protein critical for regulating metabolite transport, apoptosis, and necroptosis . By binding directly to VDAC1, this compound inhibits its oligomerization—a process linked to mitochondrial membrane pore formation, cytochrome c release, and subsequent activation of apoptotic or necroptotic pathways .

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

The synthesis of VBIT-12 centers on constructing its piperidine core functionalized with naphthylmethyl, phenylamino, and glycinamide groups. The patented method (US10787423B2) outlines a multi-step process :

Core Piperidine Intermediate Synthesis

The synthesis begins with 4-amino-piperidine , which undergoes sequential alkylation and nucleophilic substitution:

  • Naphthylmethyl Introduction :

    • 4-Amino-piperidine reacts with 1-(chloromethyl)naphthalene in the presence of a base (e.g., sodium hydride or triethylamine) in anhydrous tetrahydrofuran (THF) at 0–25°C .

    • This step achieves 1-(1-naphthalenylmethyl)-4-amino-piperidine with yields >75% .

  • Phenylamino Functionalization :

    • The intermediate reacts with iodobenzene under Buchwald-Hartwig amination conditions (palladium catalyst, Xantphos ligand, cesium carbonate) .

    • Temperature: 80–100°C in toluene, yielding 1-(1-naphthalenylmethyl)-4-(phenylamino)-piperidine .

Glycinamide Conjugation

The final step involves coupling the piperidine intermediate with glycine:

  • Activation of Glycine : Glycine is converted to its N-hydroxysuccinimide (NHS) ester using dicyclohexylcarbodiimide (DCC) in dichloromethane .

  • Amide Bond Formation : The activated glycine reacts with the piperidine intermediate in dimethylformamide (DMF) at room temperature, catalyzed by 4-dimethylaminopyridine (DMAP) .

  • Yield : 60–70% after purification .

Process Optimization and Critical Parameters

Solvent and Temperature Effects

  • Alkylation Step : THF outperforms DMF or acetonitrile due to better solubility of 1-(chloromethyl)naphthalene . Reaction completion requires 12–24 hours at 25°C .

  • Amination Step : Elevated temperatures (80–100°C) are critical for achieving >90% conversion, with toluene minimizing side reactions .

  • Glycine Coupling : DMF ensures solubility of both reactants, while DMAP accelerates the reaction rate .

Purification Strategies

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) removes unreacted glycine and palladium residues .

  • Recrystallization : this compound is recrystallized from ethanol/water (4:1) to obtain a crystalline solid with ≥98% purity .

Analytical Characterization

Spectroscopic Data

Technique Key Findings Source
Mass Spectrometry Molecular ion peak at m/z 417.5 ([M+H]⁺), consistent with C₂₅H₂₇N₃O₃
¹H NMR (DMSO-d₆)- δ 8.2–7.3 (m, 11H, naphthyl + phenyl)
- δ 4.1 (s, 2H, CH₂-naphthyl)
- δ 3.8 (m, 4H, piperidine)
HPLC Retention time: 12.4 min (C18 column, acetonitrile/water 55:45, 1 mL/min)

Physicochemical Properties

Property Value Method Source
Melting Point 192–194°CDifferential Scanning Calorimetry
Solubility DMSO: 30 mg/mL
Ethanol: 15 mg/mL
Equilibrium solubility
LogP 3.8 ± 0.2Shake-flask method

Scale-Up and Industrial Production

Pilot-Scale Synthesis

  • Batch Size : 1 kg batches achieved in GMP-compliant facilities .

  • Key Modifications :

    • Replace THF with 2-methyltetrahydrofuran (2-MeTHF) for greener chemistry .

    • Use flow chemistry for the amination step to reduce reaction time by 40% .

Formulation Considerations

This compound is lyophilized for stability, with reconstitution protocols specifying DMSO or saline . Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .

Chemical Reactions Analysis

Types of Reactions

VBIT-12 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of analogs with different functional groups .

Scientific Research Applications

Neurodegenerative Diseases

VBIT-12 has been investigated for its potential to mitigate the effects of neurodegenerative diseases such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS). In studies involving mouse models:

  • Alzheimer's Disease : this compound was shown to prevent mitochondrial dysfunction and neuronal loss associated with AD. It effectively reduced neuroinflammation and improved cognitive function in transgenic mouse models . Specifically, it inhibited the overexpression of VDAC1, which is linked to neuronal death in AD .
  • Amyotrophic Lateral Sclerosis : Research demonstrated that this compound could alleviate symptoms associated with ALS by targeting VDAC1 in neuronal cells, thus providing a potential therapeutic avenue for this debilitating condition .

Inflammatory Bowel Disease (IBD)

This compound has also been studied for its protective effects against inflammatory bowel disease. In experiments involving dextran sulfate sodium (DSS)-induced colitis in mice:

  • Colitis Protection : Mice treated with this compound exhibited significantly reduced symptoms of colitis, including weight loss and inflammation. The compound inhibited pro-inflammatory cytokine production and prevented epithelial cell damage .
  • Mechanistic Insights : The treatment was found to reduce the activation of caspase-1 and the NLRP3 inflammasome, critical mediators of inflammation in IBD .

Liver Disease

In the context of liver conditions, particularly those induced by ethanol:

  • Alcoholic Liver Injury : this compound demonstrated protective effects against ethanol-induced mitochondrial damage in hepatocytes. It restored mitochondrial respiratory complex activities and reduced oxidative stress markers associated with liver injury .

Table 1: Summary of this compound Applications

ConditionModel TypeKey Findings
Alzheimer’s DiseaseTransgenic Mouse ModelsPrevented cognitive decline; reduced neuroinflammation
Inflammatory Bowel DiseaseDSS-Induced Colitis in MiceReduced weight loss; inhibited cytokine production
Alcoholic Liver InjuryEthanol-Treated HepatocytesRestored mitochondrial function; reduced oxidative stress

Case Study 1: Alzheimer’s Disease Model

In a study involving a transgenic mouse model for Alzheimer’s disease, administration of this compound resulted in significant improvements in cognitive assessments compared to control groups. The compound effectively reduced levels of Aβ plaques and prevented neuronal apoptosis associated with AD pathology .

Case Study 2: Colitis Model

Mice subjected to DSS treatment showed severe colitis symptoms; however, those treated with this compound exhibited markedly less weight loss and inflammation. Histological analysis revealed preserved epithelial integrity and reduced inflammatory cell infiltration in the colon tissue .

Mechanism of Action

VBIT-12 exerts its effects by specifically inhibiting VDAC1. VDAC1 is a channel that controls the flow of ions and metabolites across the outer mitochondrial membrane. By inhibiting VDAC1, this compound prevents the oligomerization of VDAC1, which is a key step in the initiation of apoptosis. This inhibition helps to protect cells from programmed cell death and associated processes such as reactive oxygen species (ROS) production and increased cytosolic calcium levels .

Comparison with Similar Compounds

Chemical and Pharmacological Properties

  • Molecular Formula : C₂₅H₂₇N₃O₃
  • Molecular Weight : 417.5 g/mol
  • CAS Number : 2089227-65-4
  • Solubility : ≥60–90 mg/mL in DMSO at 25°C
  • Mechanism : Inhibits VDAC1 oligomerization, reduces mitochondrial membrane permeability, and prevents release of apoptosis-inducing factors (e.g., AIF, cytochrome c) .

VBIT-12 shares functional similarities with other VDAC1-targeting molecules but exhibits distinct pharmacological profiles.

VBIT-4

Key Similarities :

  • Both inhibit VDAC1 oligomerization and apoptosis .
  • Effective in ALS models by preserving mitochondrial function .

Key Differences :

Parameter This compound VBIT-4
Cognitive Rescue in AD Less effective in 5×FAD mice Restores spatial memory in AD models
mtDNA Release Not explicitly studied Blocks mtDNA release and cGAS/STING inflammation
Dosage in Mice 0.0625 mg/mL in drinking water 0.0625 mg/mL, with superior oral bioavailability

Mechanistic Insight: VBIT-4 outperforms this compound in Alzheimer’s disease (AD) models, rescuing cognitive deficits via stronger mitochondrial protection . However, this compound shows broader efficacy in non-neurological conditions like liver injury .

VDAC1-Binding Peptides (e.g., 1C16)

  • Function : Synthetic peptides (e.g., 1C16) compete with SOD1 for VDAC1 binding, preventing cytotoxicity in ALS .
  • Advantage Over this compound : Higher binding affinity (Kd = 4 µM for 1C16 vs. This compound’s unquantified affinity) .
  • Limitation : Peptides face challenges in stability and delivery compared to small molecules like this compound .

Ceramide and Cardiolipin Modulators

  • Role in Liver Injury : Ceramide synthesis inhibitors (e.g., UAMC3203) synergize with this compound to reduce ferroptosis .
  • Divergent Mechanism : These compounds target lipid metabolism rather than VDAC1 oligomerization, offering complementary pathways for mitochondrial protection .

Research Findings and Limitations

Efficacy in Disease Models

  • ALS : this compound improves muscle strength in SOD1G93A mice but fails to halt motor neuron loss or extend survival .
  • Acute Liver Injury : this compound reduces lipid peroxidation and mitochondrial damage by 40–60% in hepatocytes .
  • VSMC Apoptosis : Inhibits neointimal hyperplasia by 50% in carotid artery ligation models .

Limitations and Challenges

  • Partial Rescue : In NSC-34 neuronal cells, this compound only partially reverses SOD1G93A-induced cytotoxicity (25–30% improvement) .
  • Lack of Cancer Studies : Unlike VBIT-4, this compound’s efficacy in cancer remains unexplored .
  • Route of Administration : Requires DMSO solubilization, which may limit clinical translation .

Biological Activity

VBIT-12 is a small molecule that functions as an inhibitor of the voltage-dependent anion channel 1 (VDAC1) oligomerization. This compound has garnered attention for its potential therapeutic applications in various neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS) and other conditions associated with mitochondrial dysfunction. The following sections detail the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for treatment.

VDAC1 is a crucial protein located in the outer mitochondrial membrane, playing a significant role in regulating mitochondrial permeability and apoptosis. In pathological conditions, VDAC1 can oligomerize, leading to increased mitochondrial permeability and subsequent cell death through apoptosis or necroptosis. This compound inhibits this oligomerization process, thereby preserving mitochondrial integrity and function.

In Vitro Studies

  • Neuronal Protection:
    • This compound has been shown to rescue cell death induced by mutant SOD1 in motor-neuron-like NSC-34 cells. When these cells were treated with this compound, cell survival improved significantly compared to untreated controls, indicating its protective effects against mutant SOD1 toxicity .
  • Mechanistic Insights:
    • The compound prevents the increase in reactive oxygen species (ROS) production and cytosolic calcium levels associated with VDAC1 oligomerization. This suggests that this compound may mitigate oxidative stress and calcium overload in neuronal cells .

In Vivo Studies

  • Muscle Function in ALS Models:
    • In studies involving mutant SOD1 G93A mice, administration of this compound improved muscle endurance without affecting overall survival rates. Mice treated with this compound maintained grip strength longer than control groups, suggesting that the compound can help preserve muscle function during disease progression .
  • Retinal Protection:
    • This compound also demonstrated efficacy in reducing neuronal death in a rat model of ischemia-reperfusion injury. The treatment significantly decreased apoptosis and necroptosis in retinal cells subjected to oxygen-glucose deprivation and reoxygenation (OGD/R), showcasing its potential for ocular diseases linked to mitochondrial dysfunction .

Data Summary

The following table summarizes key findings from studies on this compound's biological activity:

Study Model Outcome Mechanism
NSC-34 cells (in vitro)Increased cell survival against mutant SOD1 toxicityInhibition of VDAC1 oligomerization
Mutant SOD1 G93A mice (in vivo)Improved muscle endurance; no effect on survivalPreservation of muscle function
Rat retina (in vivo)Reduced apoptosis/necroptosis during OGD/RPrevention of mitochondrial dysfunction

Case Study 1: ALS Mouse Model

In a controlled study involving transgenic mice expressing mutant SOD1 G93A, researchers administered this compound via intraperitoneal injection starting at 60 days of age. The treated group exhibited significantly greater forelimb and hindlimb grip strength compared to the control group over time, indicating a delay in muscle weakness associated with ALS progression .

Case Study 2: Retinal Ischemia

In another study focusing on retinal ischemia-reperfusion injury, rats treated with this compound showed a marked reduction in neuronal death compared to untreated controls. This suggests that this compound could be beneficial for patients suffering from retinal diseases caused by ischemic events .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent for conditions characterized by mitochondrial dysfunction and apoptosis. While it does not appear to extend survival in ALS models, its ability to improve muscle function could offer significant benefits for patients seeking to maintain mobility and quality of life during disease progression.

Further research is warranted to explore the full therapeutic potential of this compound across various models of disease beyond ALS, including diabetes and other neurodegenerative conditions where VDAC1 plays a critical role.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of VBIT-12 in inhibiting VDAC1 oligomerization?

this compound directly binds to VDAC1, reducing its channel conductance and preventing oligomerization, a process critical for apoptosis initiation. This interaction inhibits downstream events such as hexokinase (HK) detachment from mitochondria, ROS overproduction, and cytosolic calcium overload . Methodologically, researchers should validate VDAC1 oligomerization using techniques like blue native PAGE or crosslinking assays, as demonstrated in colitis and neurodegenerative disease models .

Q. What are the recommended concentrations and solvent conditions for in vitro this compound studies?

this compound is typically dissolved in DMSO (solubility ≥60–90 mg/mL at 25°C, depending on batch purity ). For cell-based assays, working concentrations range from 10–50 µM, with pre-treatment durations varying by model (e.g., 1–24 hours). Include vehicle controls to account for DMSO effects on mitochondrial membrane potential .

Q. Which disease models are most validated for studying this compound’s therapeutic potential?

Key models include:

  • NAFLD/NASH : High-fat diet-induced ER stress and hepatic lipid accumulation, where this compound reduces FAS/ACC activity and lipid droplet formation .
  • Neurodegeneration : Mutant SOD1 models (e.g., ALS), showing improved mitochondrial integrity and muscle endurance .
  • Colitis : DSS-induced inflammation, with this compound suppressing NLRP3 inflammasome activation and cytokine release .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s reported solubility and stability?

Solubility varies between sources (e.g., 60 vs. 90 mg/mL in DMSO ). To ensure reproducibility:

  • Verify purity (>98% via HPLC) and batch-specific COA.
  • Prepare fresh stock solutions and avoid freeze-thaw cycles.
  • Use inert atmosphere storage (-20°C, desiccated, light-protected) to prevent degradation .

Q. What experimental strategies address contradictory data on this compound’s role in apoptosis vs. necroptosis?

In OGD/R-induced necroptosis, this compound reduces PI-positive cells and LDH release by inhibiting VDAC1-MLKL interactions . However, in apoptosis-dominant models (e.g., Alzheimer’s), it blocks cytochrome c release. To distinguish mechanisms:

  • Use cell death inhibitors (e.g., Z-VAD for apoptosis, Necrostatin-1 for necroptosis).
  • Monitor mitochondrial permeability via calcein-AM/cobalt quenching assays .

Q. How should dose conversion between animal models be optimized for this compound studies?

Use body surface area (BSA)-based Km coefficients for interspecies scaling (e.g., mouse-to-human conversion: Animal B dose × (Animal B Km / Animal A Km)) . For example:

SpeciesWeight (kg)BSA (m²)Km Factor
Mouse0.020.0073
Human701.6237
Validate efficacy with pharmacokinetic profiling, as VDAC1 inhibition efficacy may vary with tissue penetration .

Q. What methodologies confirm target engagement of this compound in complex biological systems?

  • Cellular thermal shift assay (CETSA) : Confirm VDAC1 stabilization upon this compound binding.
  • Mitochondrial isolation : Measure oligomerization via SDS-resistant VDAC1 dimers/trimers in Western blots .
  • Electrophysiology : Assess single-channel conductance in synthetic lipid bilayers reconstituted with purified VDAC1 .

Q. Methodological Challenges and Best Practices

Q. How to design controls for this compound studies given its off-target effects on calcium signaling?

  • Include VDAC1-knockdown (siRNA) or knockout models as genetic controls.
  • Compare results with pan-VDAC inhibitors (e.g., DIDS) to isolate VDAC1-specific effects .
  • Measure cytosolic Ca²⁺ (Fluo-4 AM) and ER Ca²⁺ (R-GECO1) to disentangle mitochondrial vs. ER stress contributions .

Q. What integrative approaches link this compound’s molecular effects to phenotypic outcomes?

  • Multi-omics : Combine proteomics (VDAC1 interactome mapping) with metabolomics (TCA cycle intermediates, ATP/ADP ratios).
  • Live-cell imaging : Track mitochondrial morphology (MitoTracker) and dynamics (fission/fusion) in real time .

Q. How to address variability in this compound’s efficacy across cell types?

  • Optimize treatment duration based on cell doubling time (e.g., 24 hours for neurons vs. 6–8 hours for hepatocytes).
  • Pre-test mitochondrial density (Citrate Synthase activity) and VDAC1 expression levels (qPCR/WB) to stratify responsiveness .

Properties

IUPAC Name

2-[[4-anilino-1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c29-23(30)17-26-24(31)25(27-21-10-2-1-3-11-21)13-15-28(16-14-25)18-20-9-6-8-19-7-4-5-12-22(19)20/h1-12,27H,13-18H2,(H,26,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDHWOWCHGYSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)NCC(=O)O)NC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.